Halocynthiaxanthin

Overview

Description

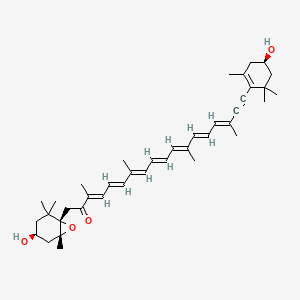

Halocynthiaxanthin is a marine carotenoid primarily isolated from the sea squirt Halocynthia roretzi, a species consumed in East Asia . Structurally, it is characterized by acetylene, keto, epoxy, and hydroxyl groups, distinguishing it from other carotenoids . This compound exhibits notable bioactivities, including anticancer, antioxidant, and immunomodulatory effects. For example, it induces apoptosis in human leukemia, breast, and colon cancer cells and enhances TRAIL (tumor necrosis factor–related apoptosis-inducing ligand)-mediated apoptosis in colon cancer cells by upregulating death receptor 5 (DR5) .

Scientific Research Applications

Cancer Research

1.1 Mechanism of Action

Halocynthiaxanthin has been studied for its potential to enhance the efficacy of cancer treatments, particularly through its role as a sensitizer in TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) signaling pathways. Research indicates that this compound can significantly increase apoptosis in colon cancer cells when combined with TRAIL, overcoming resistance commonly seen in certain tumor types. A study demonstrated that this compound up-regulated the expression of death receptor 5 (DR5), a key component in the TRAIL signaling pathway, thereby facilitating apoptosis in cancer cells .

1.2 Case Study: Colon Cancer Cells

In a controlled study on DLD-1 colon cancer cells, the combination of this compound and TRAIL resulted in a drastic increase in apoptotic cell death compared to either treatment alone. The combination treatment led to nuclear condensation and cleavage of poly(ADP-ribose) polymerase (PARP), indicating effective apoptosis induction. The combination index values suggested a synergistic effect, with values less than one confirming enhanced efficacy when both agents were used together .

| Treatment | Apoptosis (%) |

|---|---|

| This compound (5 μmol/L) + TRAIL (1.25 ng/mL) | 1.45 |

| This compound (10 μmol/L) + TRAIL (2.5 ng/mL) | 2.20 |

| This compound (30 μmol/L) + TRAIL (7.5 ng/mL) | 20.06 |

| This compound (40 μmol/L) + TRAIL (10 ng/mL) | 46.30 |

Nutritional Studies

2.1 Intestinal Absorption

This compound is also being investigated for its bioavailability and absorption in the digestive system. A study focused on the intestinal absorption of dietary this compound in mice revealed that it is metabolized into several products after ingestion, indicating its potential as a dietary supplement with health benefits . The research highlighted the need for further studies to identify these metabolites and their respective health implications.

Potential Therapeutic Uses

3.1 Antineoplastic Properties

This compound has shown promise as an anti-neoplastic agent due to its ability to suppress cell proliferation in various cancer cell lines. In vitro studies indicated that this compound could completely inhibit the growth of GOTO cells at specific concentrations, suggesting its potential role in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for identifying and quantifying halocynthiaxanthin in marine samples?

this compound is typically identified using ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HR-MS). Key markers include m/z 641.4193 (this compound acetate) and m/z 599.4088 (this compound) . Validation requires comparison with reference spectra and isolation from marine sources like sponges or fungi. Quantification should follow standardized protocols for carotenoid extraction, including solvent selection (e.g., acetone or methanol) and spectrophotometric calibration .

Q. What are the primary biological roles of this compound in marine ecosystems?

this compound functions as a photoprotective pigment in marine organisms, mitigating oxidative stress caused by UV exposure. It is also implicated in symbiotic interactions, such as in coculture systems where microbial grazing stress induces its production . Its role in marine sponges suggests ecological adaptations to environmental stressors, though further in situ studies are needed .

Q. How can researchers isolate this compound from complex marine matrices?

Isolation involves solvent extraction (e.g., dichloromethane:methanol mixtures), followed by chromatographic separation using silica gel or reverse-phase columns. Purity is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. For novel compounds, structural elucidation requires X-ray crystallography or comparative analysis with known marine carotenoids .

Advanced Research Questions

Q. What molecular mechanisms explain this compound's synergistic apoptosis induction with TRAIL in colon cancer cells?

this compound enhances TRAIL-mediated apoptosis in DLD-1 colon cancer cells by activating caspase cascades and poly(ADP-ribose) polymerase (PARP) cleavage. It downregulates anti-apoptotic proteins (e.g., Bcl-2) and promotes nuclear condensation. Experimental validation requires flow cytometry for apoptosis assays and Western blotting to track protein expression . Dose-response studies (e.g., 10–50 µM) and controls for cytotoxicity in non-cancerous cells are critical .

Q. How should researchers address discrepancies in this compound's reported bioactivity across studies?

Contradictions may arise from variations in experimental models (e.g., cancer cell lines vs. primary cells), compound purity, or assay conditions. To resolve these, perform meta-analyses with standardized protocols, such as consistent TRAIL concentrations (e.g., 100 ng/mL) and matched cell culture media. Statistical tools like multivariate regression can identify confounding variables .

Q. What experimental controls are essential for in vitro studies on this compound?

Include:

- Negative controls : Solvent-only treatments (e.g., DMSO) to rule out vehicle effects.

- Positive controls : Known apoptosis inducers (e.g., staurosporine) for comparative validation.

- Cell viability assays : MTT or resazurin tests to confirm non-cytotoxic doses.

- Replicates : Triplicate measurements to ensure reproducibility .

Q. How can researchers integrate existing literature into experimental design for this compound studies?

Conduct systematic reviews using databases like PubMed and Web of Science, focusing on keywords such as "marine carotenoids" and "apoptosis mechanisms." Prioritize recent studies (last 5 years) and validate methods through citations of protocols from journals like the Beilstein Journal of Organic Chemistry .

Q. What challenges exist in synthesizing this compound analogs for structure-activity studies?

Challenges include stereochemical complexity (e.g., allenic bonds) and low yields in organic synthesis. Semi-synthetic approaches using microbial hosts (e.g., E. coli engineered with carotenoid pathways) may improve scalability. Purity must be confirmed via HPLC-UV/Vis and circular dichroism .

Q. How does this compound interact with other carotenoids in marine microbial communities?

Metabolomic profiling of coculture systems reveals this compound production under grazing stress, suggesting ecological signaling roles. Use LC-MS/MS to track co-occurring metabolites (e.g., clathriaxanthin) and RNA-seq to identify stress-responsive genes .

Q. What analytical pitfalls complicate this compound's structural characterization?

Isomeric interference (e.g., from fucoxanthin derivatives) and matrix effects in marine extracts require high-resolution MS/MS and tandem chromatography. Cross-validate findings with marine natural product databases (e.g., MarinLit) and synthetic standards .

Methodological Recommendations

- Reproducibility : Document extraction solvents, column types (e.g., C18), and MS parameters in supplementary materials .

- Ethics : For in vivo studies, adhere to Helsinki Declaration standards .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Features of Key Carotenoids

This compound lacks the allenic bond present in fucoxanthin and fucoxanthinol, which is critical for their superior radical scavenging activity .

Antioxidant Activity

Table 2: Antioxidant Activity Comparison (EC₅₀ or Quenching Rate Constants)

This compound exhibits weaker antioxidant activity compared to fucoxanthin and fucoxanthinol, likely due to the absence of the allenic bond . Its singlet oxygen quenching ability is also inferior to astaxanthin and β-carotene .

Anticancer Mechanisms

- This compound : Synergizes with TRAIL to induce apoptosis in cancer cells by upregulating DR5 .

- Fucoxanthin/Fucoxanthinol: Activate caspase-3 and -9, induce cell cycle arrest, and downregulate anti-apoptotic proteins (e.g., Bcl-2) .

- Astaxanthin : Reduces oxidative stress in cancer models but lacks direct apoptosis-inducing effects at comparable doses .

Metabolic Pathways and Bioavailability

- This compound : Absorbed as cis-isomers in mice, with 9′-cis and 13′-cis isomers dominating in plasma and liver 3–6 hours post-ingestion .

- Fucoxanthin: Rapidly metabolized to fucoxanthinol in the mammalian gut, enhancing its bioavailability .

- Astaxanthin : Often esterified in natural sources, improving stability and uptake in humans .

Properties

Molecular Formula |

C40H54O4 |

|---|---|

Molecular Weight |

598.9 g/mol |

IUPAC Name |

(3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15-heptaen-17-yn-2-one |

InChI |

InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)24-37(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)27-40-38(8,9)25-34(42)26-39(40,10)44-40/h11-20,33-34,41-42H,23-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+/t33-,34+,39-,40+/m1/s1 |

InChI Key |

CNOIXMULOQWVGR-ABUIXNMTSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)C[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC23C(CC(CC2(O3)C)O)(C)C)C)C |

Synonyms |

halocynthiaxanthin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.